

Application Notes for (3S,5R)-Fluvastatin Sodium Biodegradable Microspheres

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Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

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Rationale for Microsphere Formulation

Fluvastatin Sodium is a hypolipidemic agent that inhibits HMG-CoA reductase [1]. It has a short biological half-life (approximately **1.2 hours**) and low oral bioavailability (**24–29%**), making it a strong candidate for a sustained-release drug delivery system [1]. Research has also highlighted its **pleiotropic effects**, including anti-inflammatory and immunomodulatory properties, which are beneficial in managing rheumatoid arthritis and osteoarthritis [2] [3]. A single intra-articular injection of Fluvastatin-PLGA microspheres has been shown to **reduce cartilage degradation** in a rabbit model of osteoarthritis, demonstrating its potential as a long-acting therapeutic [3].

Polymer Selection and Drug Substance

- **Polymer of Choice:** Poly (lactic-co-glycolic acid) (PLGA) is the most extensively used biodegradable polymer for microspheres [1] [3] [4]. It is favored for its biocompatibility, biodegradability, and tunable release profile.
- **Drug Substance:** The active pharmaceutical ingredient is **(3S,5R)-Fluvastatin Sodium Salt** (Molecular Formula: C₂₄H₂₆FN₀₄ : Na, Molecular Weight: **411.5 g/mol** for the acid + **23.0 g/mol** for sodium) [5]. This specific stereoisomer is used as a reference standard to ensure formulation consistency [5].

Quantitative Formulation and Characterization Data

The following table summarizes critical data from key studies on Fluvastatin Sodium-loaded PLGA microspheres.

Table 1: Formulation and Characterization Data Summary

Parameter	Values from Sorathia et al. (2024) [1]	Values from OA Rabbit Model Study (2017) [3]
Particle Size	193 to 344 μm	Information not specified in abstract
Entrapment Efficiency	63.1% to 85.6%	Information not specified in abstract
Initial Drug Release (Q1h)	Up to 23% within 1 hour	Information not specified in abstract
Time for 80% Release (t80%)	3 to 9 hours	Information not specified in abstract; single injection effective at 5 weeks
Key Findings	Significant effect of drug-polymer ratio and stirring speed on responses.	Significant reduction in OARSI score (cartilage degradation) at 5 weeks post-single injection.

Experimental Protocols

Protocol 1: Preparation of Microspheres via O/W Emulsification Solvent Evaporation

This is a standard method for preparing Fluvastatin Sodium-loaded PLGA microspheres [1].

1. Materials and Equipment

- **Drug:** (3S,5R)-Fluvastatin Sodium Salt [5].
- **Polymer:** PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio) [1] [6].

- **Solvents:** Dichloromethane (DCM) or Chloroform [1] [2].
- **Aqueous Phase:** Polyvinyl Alcohol (PVA) solution (e.g., 0.5% - 1.0% w/v) [1] [6].
- **Equipment:** Rotary evaporator, mechanical overhead stirrer or magnetic stirrer, homogenizer, thermometer, vacuum source [1] [2].

2. Procedure

- **Step 1: Dissolution.** Accurately weigh Fluvastatin Sodium and PLGA polymer at the desired drug-to-polymer ratio (e.g., 1:1 to 1:4). Dissolve both in an organic solvent like DCM to form the organic phase [1] [6].
- **Step 2: Emulsification.** Pour the organic phase into an aqueous PVA solution (the external water phase) while stirring vigorously to form a primary oil-in-water (O/W) emulsion. Use a homogenizer to stabilize the emulsion [1].
- **Step 3: Solvent Evaporation.** Transfer the emulsion to a larger volume of aqueous PVA solution under continuous stirring at a controlled speed (e.g., 800-5000 rpm) and temperature (e.g., 20-40°C). Stir for several hours to allow the organic solvent to evaporate, solidifying the microspheres [1] [6].
- **Step 4: Harvesting and Washing.** Collect the microspheres by filtration or centrifugation. Wash them repeatedly with distilled water to remove residual PVA and free drug [1].
- **Step 5: Drying.** Lyophilize the washed microspheres to obtain a free-flowing powder [1].

3. Critical Process Parameters

- **Drug-to-Polymer Ratio:** Directly affects drug loading and release kinetics [1].
- **Stirring Speed:** A key factor controlling microsphere particle size [1].
- **PVA Concentration and Temperature:** Influence emulsion stability and final particle morphology [6].

Protocol 2: Full Factorial Design for Optimization

A 3^2 full factorial design is highly effective for optimizing this formulation [1].

1. Independent Variables (Factors)

- **Factor A:** Drug-to-Polymer Ratio (e.g., 1:1, 1:2, 1:3)
- **Factor B:** Stirring Speed (e.g., 1000 rpm, 2000 rpm, 3000 rpm)

2. Dependent Variables (Responses)

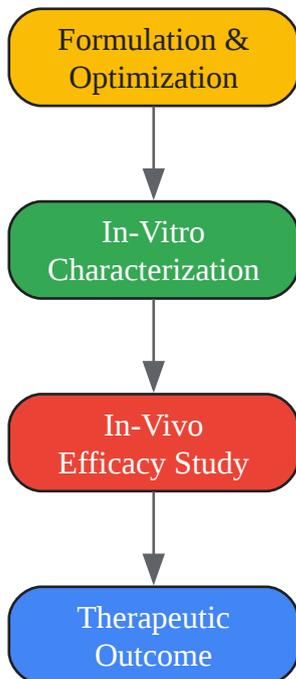
- Particle Size (μm)
- Entrapment Efficiency (%)
- Q1h (% drug release in 1 hour)

- t80% (time for 80% drug release)

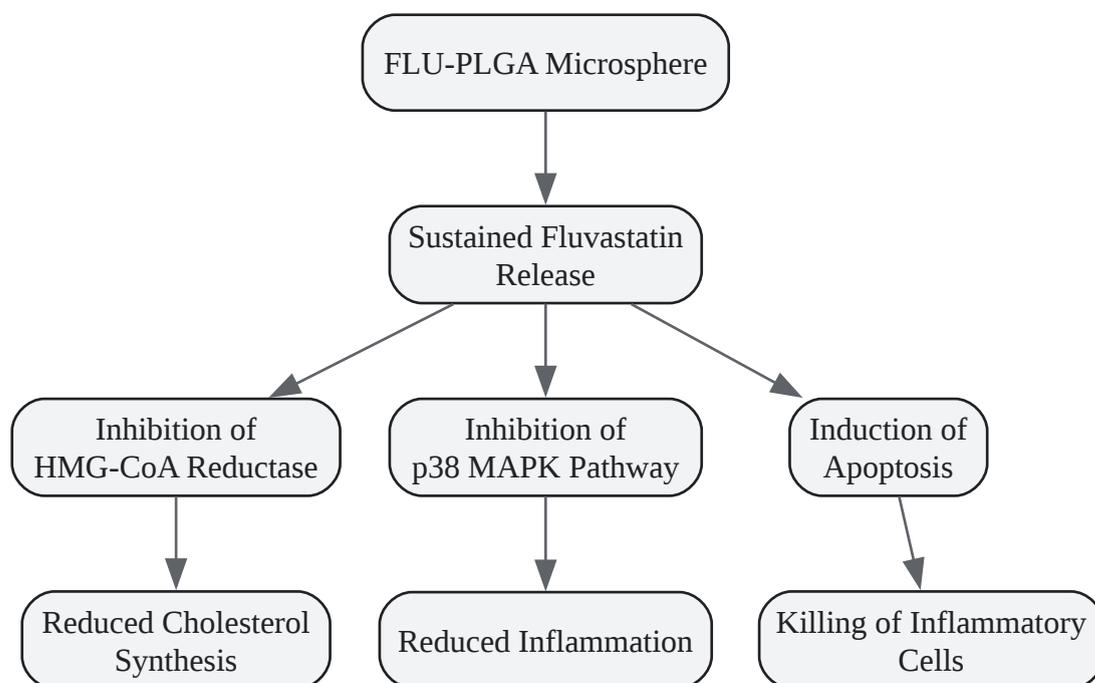
3. Data Analysis Use statistical software to perform regression analysis and ANOVA to determine the significant effects ($p < 0.05$) of the independent variables on the responses and to find the optimal formulation conditions [1].

Visual Workflows and Mechanisms

The diagrams below, defined using the DOT language, illustrate the experimental workflow and drug's mechanism of action. You can render them using Graphviz.



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Critical Notes for Researchers

- **Pre-formulation Studies:** Conduct DSC and FTIR studies to confirm no drug-polymer interactions [1].
- **Sterilization:** For intra-articular injection, a terminal sterilization method (e.g., gamma irradiation) must be developed and validated.
- **Scale-Up:** Be aware that scaling up the emulsion solvent evaporation process from lab to production scale may require re-optimization of parameters like stirring speed and vessel geometry.

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